4-[Benzo(b)thiophen-2-yl]nicotinic acid
Description
Properties
IUPAC Name |
4-(1-benzothiophen-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-14(17)11-8-15-6-5-10(11)13-7-9-3-1-2-4-12(9)18-13/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZUERRAYGVKMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=C(C=NC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzo(b)thiophen-2-yl]nicotinic acid typically involves the construction of the benzo[b]thiophene ring followed by its attachment to the nicotinic acid. One common method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another approach involves the Paal-Knorr reaction, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[Benzo(b)thiophen-2-yl]nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzo[b]thiophene moiety to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzo[b]thiophene and nicotinic acid rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and various catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs depending on the specific reagents and conditions used.
Scientific Research Applications
4-[Benzo(b)thiophen-2-yl]nicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-[Benzo(b)thiophen-2-yl]nicotinic acid involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways, contributing to its biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Pharmacological Profiles
Structure-Activity Relationship (SAR) Insights
Substituent Effects :
- Anticancer Activity : Methoxy groups on the phenyl ring of benzo[b]thiophene acrylonitriles (e.g., 3,4,5-trimethoxy in compound 32) enhance potency (GI₅₀ <10 nM) .
- Antimicrobial Activity : Electron-withdrawing groups (e.g., nitro) on the benzothiazole ring improve MIC values .
Scaffold Hybridization :
- Replacing benzo[b]thiophene with thiophene (as in N-(thiophen-2-yl)nicotinamide) shifts activity from antiviral to fungicidal .
- Incorporating diketo acid pharmacophores (e.g., compound 4a) optimizes HCV NS5B polymerase inhibition .
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : Benzo[b]thiophene derivatives exhibit superior metabolic stability compared to thiophene analogs due to reduced oxidative metabolism .
- Toxicity: Thiazolidinone derivatives (e.g., 4-thiazolidinones of nicotinic acid) show low cytotoxicity (CC₅₀ >100 µM) in mammalian cell lines, suggesting favorable safety profiles .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[Benzo(b)thiophen-2-yl]nicotinic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) between brominated benzo[b]thiophene and nicotinic acid derivatives. Catalysts like Pd(PPh₃)₄ and ligands such as SPhos are critical for achieving >75% yield . Solvent selection (e.g., DMF or THF) and temperature (80–120°C) significantly impact reaction efficiency. Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming aromatic proton environments and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight within ±2 ppm error. Infrared spectroscopy (IR) identifies carboxylate (C=O stretch at ~1680 cm⁻¹) and thiophene ring vibrations . X-ray crystallography is recommended for resolving ambiguous stereochemistry .
Q. How can researchers mitigate safety risks during synthesis and handling?
- Methodological Answer : Use fume hoods with local exhaust ventilation to avoid inhalation of fine particulates. Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure. Incompatibility with strong oxidizers (e.g., HNO₃) necessitates segregated storage in inert atmospheres . Thermal stability tests via differential scanning calorimetry (DSC) are advised to preempt decomposition hazards .
Advanced Research Questions
Q. How do computational models predict the thermodynamic stability of intermediates in the synthesis pathway?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model transition states and intermediate energies. Compare computed enthalpy changes (ΔrH°) with experimental calorimetry data from NIST Chemistry WebBook to validate accuracy . Discrepancies >5% may indicate unaccounted solvation effects or catalyst interactions .
Q. What strategies resolve contradictions in spectral data across different research groups?
- Methodological Answer : Cross-validate findings using orthogonal techniques (e.g., 2D NMR vs. X-ray). For instance, conflicting NOESY correlations might arise from dynamic rotational isomerism, requiring variable-temperature NMR studies . Collaborative data-sharing platforms (e.g., PubChem) enable benchmarking against standardized datasets .
Q. How can researchers optimize catalytic systems to reduce Pd residue in final products?
- Methodological Answer : Screen immobilized catalysts (e.g., Pd/C) or ligand-free systems to minimize metal leaching. ICP-MS analysis post-purification quantifies residual Pd (<10 ppm acceptable for pharmacological studies). Alternative methods like flow chemistry enhance catalyst recovery and reduce waste .
Q. What role does the benzo[b]thiophene moiety play in modulating biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies using analogs (e.g., brominated or methoxy derivatives) reveal that the thiophene ring enhances π-π stacking with protein targets. Molecular docking (AutoDock Vina) and MD simulations (>100 ns) assess binding stability in enzyme active sites .
Methodological Frameworks for Data Interpretation
Q. How should researchers design experiments to validate conflicting hypotheses about reaction mechanisms?
- Methodological Answer : Apply kinetic isotope effects (KIE) and isotopic labeling (e.g., ¹³C) to trace mechanistic pathways. For example, competitive experiments with deuterated vs. non-deuterated substrates clarify rate-determining steps . Pair with in situ FTIR to monitor intermediate formation .
Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Bootstrap resampling (n=1000 iterations) minimizes bias in small datasets. Confirm reproducibility via inter-laboratory validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
